molecular formula C6H9N3O4 B135297 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole CAS No. 4812-40-2

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole

カタログ番号: B135297
CAS番号: 4812-40-2
分子量: 187.15 g/mol
InChIキー: AEHPOYAOLCAMIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (CAS: 4812-40-2, molecular formula: C₆H₉N₃O₄) is a major oxidative metabolite of the antimicrobial drug metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). It is formed via hepatic side-chain oxidation of the parent compound in humans, mice, and other species . This metabolite retains significant antimicrobial activity against anaerobic bacteria and protozoa, particularly Gardnerella vaginalis and Bacteroides fragilis, with studies showing it is more potent than metronidazole itself in certain contexts . Its structure features a nitroimidazole core with hydroxylated ethyl and methyl substituents, which enhance solubility and bioactivity compared to non-hydroxylated analogs .

準備方法

合成経路と反応条件: ヒドロキシメトロニダゾールは、メトロニダゾールからヒドロキシル化プロセスによって合成されます。 ヒドロキシル化は通常、肝臓で行われ、メトロニダゾールは代謝変換を受けてヒドロキシメトロニダゾールを形成します

工業生産方法: 工業的な環境では、ヒドロキシメトロニダゾールの生産には、高性能液体クロマトグラフィー (HPLC) を使用して血漿または血清中の化合物を定量および定量することが含まれます。 このプロセスには、メタノールによる血漿タンパク質の変性、それに続く遠心分離、窒素流下での蒸発、およびHPLC分析のための移動相への溶解が含まれます

化学反応の分析

反応の種類: ヒドロキシメトロニダゾールは、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、酸化されて他の代謝産物を形成することができます。

    還元: 特定の条件下で還元される可能性があります。

    置換: ヒドロキシメトロニダゾールは、特に求核剤の存在下で、置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

    置換: 水酸化物イオンなどの求核剤は、置換反応を促進することができます。

主要な生成物: これらの反応から生成される主な生成物には、ヒドロキシメトロニダゾールのさまざまなヒドロキシル化および酸化誘導体があります

4. 科学研究の応用

ヒドロキシメトロニダゾールには、いくつかの科学研究の応用があります。

    化学: メトロニダゾールとその代謝産物の定量のために、分析化学において参照化合物として使用されます。

    生物学: この化合物は、微生物の代謝における役割とその細菌DNAへの影響について研究されています。

    医学: ヒドロキシメトロニダゾールは、嫌気性細菌や原虫が原因の感染症の治療に不可欠です。

    産業: この化合物は、製薬業界で、新しい抗生物質や抗原虫剤の開発に使用されています。

科学的研究の応用

Chemical Synthesis

  • Building Block in Organic Chemistry : Hydroxymetronidazole serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for chemists .
  • Development of Pharmaceuticals : The compound is explored for its role in the development of novel pharmaceuticals, particularly those targeting anaerobic bacteria and protozoa. Its ability to be modified chemically enhances its potential as a precursor for new drug formulations .

Biological Research

  • Biological Activity Investigation : Research has indicated that Hydroxymetronidazole may exhibit biological activity that could be beneficial in therapeutic contexts. Studies have focused on its interactions with biological targets, which may lead to the discovery of new therapeutic agents .
  • Pharmacokinetics and Metabolism : A notable study examined the pharmacokinetics of metronidazole and its metabolites, including Hydroxymetronidazole, in healthy volunteers. This research provided insights into how the compound is processed in the body, which is critical for understanding its efficacy and safety as a drug .

Medical Applications

  • Therapeutic Potential : Hydroxymetronidazole has been investigated for its potential therapeutic applications beyond those of metronidazole itself. It may possess unique properties that could be harnessed in treating infections caused by anaerobic bacteria or protozoa .
  • Radiation Sensitization : In cancer research, Hydroxymetronidazole has been studied as a radiosensitizer. It has shown promise in enhancing the effectiveness of radiation therapy by sensitizing hypoxic cancer cells, thereby improving treatment outcomes .

Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its chemical properties make it suitable for use in formulations that require specific reactivity or stability .

Case Studies

Case StudyFocusFindings
Pharmacokinetics StudyMetabolism of MetronidazoleDemonstrated significant differences in plasma concentrations of Hydroxymetronidazole after oral vs intravenous administration; highlighted its role as a key metabolite .
Radiosensitization ResearchCancer TreatmentShowed that Hydroxymetronidazole can enhance radiation effects on hypoxic tumor cells, indicating potential for improved cancer therapies .
Synthesis ResearchOrganic Chemistry ApplicationsExplored various synthetic routes utilizing Hydroxymetronidazole as an intermediate, showcasing its versatility in creating complex organic compounds .

作用機序

ヒドロキシメトロニダゾールは、細菌のDNAや電子伝達タンパク質と相互作用することにより、その効果を発揮します。 この化合物はニトロソ遊離基に還元され、DNAに結合して核酸合成を阻害し、細菌細胞の死につながります 。主な分子標的は、細菌のDNAと電子伝達に関与する酵素です。

類似化合物:

    メトロニダゾール: ヒドロキシメトロニダゾールが由来する親化合物。両方は同様の抗生物質および抗原虫作用を持っています。

    チニダゾール: 使用は似ているが、薬物動態特性が異なる別のニトロイミダゾール。

    セクニダゾール: メトロニダゾールやヒドロキシメトロニダゾールと比較して、半減期が長いニトロイミダゾール。

独自性: ヒドロキシメトロニダゾールは、メトロニダゾールの主要な代謝産物としての役割のために、親化合物の代謝経路と薬物動態に関する洞察を提供します。 細菌のDNAや電子伝達タンパク質との特定の相互作用も、他の類似化合物との違いを生み出します

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural Features of Key 5-Nitroimidazole Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight Key Functional Groups
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole R₁: –CH₂CH₂OH; R₂: –CH₂OH 187.15 g/mol Hydroxyethyl, hydroxymethyl
Metronidazole (parent compound) R₁: –CH₂CH₂OH; R₂: –CH₃ 171.16 g/mol Hydroxyethyl, methyl
1-Acetic acid-2-methyl-5-nitroimidazole R₁: –CH₂COOH; R₂: –CH₃ 185.15 g/mol Carboxylic acid, methyl
HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) R₁: –CH₃; R₂: –CH₂OH 157.13 g/mol Methyl, hydroxymethyl
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole R₁: –CH₂CH₂Cl; R₂: –CH₃ 189.60 g/mol Chloroethyl, methyl

Key Observations :

  • Hydroxylation of substituents (e.g., hydroxymethyl vs. methyl in R₂) increases polarity and antimicrobial potency. For example, the hydroxymethyl group in this compound enhances activity against G. vaginalis compared to metronidazole .
  • Chlorinated derivatives (e.g., 1-(2-chloroethyl)-2-methyl-5-nitroimidazole) exhibit reduced solubility and altered pharmacokinetics due to hydrophobic chloroethyl groups .

Pharmacological Activity

Table 2: Antimicrobial Activity (MIC and MBC Values)

Compound G. vaginalis MIC (μg/mL) B. fragilis MIC (μg/mL) Bactericidal Activity
This compound 1–2 2–4 Rapid (<24 hours)
Metronidazole 4–16 0.5–2 Moderate (24–48 hours)
1-Acetic acid-2-methyl-5-nitroimidazole >64 >64 Negligible
HMMNI 8–16 8–16 Slow (>48 hours)

Key Findings :

  • The hydroxy metabolite demonstrates superior activity against G. vaginalis (median MIC: 1–2 μg/mL vs. 4–16 μg/mL for metronidazole) due to enhanced interaction with microbial nitroreductases .
  • The carboxylic acid metabolite (1-acetic acid-2-methyl-5-nitroimidazole) is inactive, highlighting the importance of hydroxyl over carboxyl groups for bioactivity .

Metabolic and Toxicological Profiles

  • Metabolism : The hydroxy metabolite undergoes glucuronide conjugation in humans, facilitating renal excretion . In contrast, HMMNI (a metabolite of ronidazole) lacks the hydroxyethyl group, leading to slower elimination .
  • Mutagenicity: The hydroxy metabolite is tenfold more mutagenic than metronidazole in Salmonella typhimurium assays (TA1535 strain), likely due to nitro group reduction generating reactive intermediates.
  • Residue Depletion : In livestock, the hydroxy metabolite persists longer in tissues than metronidazole, necessitating sensitive LC-MS/MS methods for regulatory monitoring .

Analytical Detection

  • LC-MS/MS : Validated methods detect the hydroxy metabolite at concentrations as low as 1 μg/kg in turkey muscle and honey, alongside other nitroimidazoles .
  • HPLC : Reversed-phase chromatography effectively quantifies the metabolite in biological fluids, with recovery rates >90% .

生物活性

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as Hydroxymetronidazole, is a metabolite of metronidazole and has garnered attention due to its biological activity, particularly in the context of antimicrobial and antiprotozoal effects. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C₆H₉N₃O₄
  • Molecular Weight : 187.15 g/mol
  • CAS Number : 4812-40-2

Hydroxymetronidazole retains a significant portion of the antimicrobial efficacy of its parent compound, metronidazole, functioning primarily through the generation of reactive nitro radicals. These radicals target DNA within susceptible organisms, leading to strand breakage and ultimately cell death. The specificity of Hydroxymetronidazole for certain pathogens is attributed to the high adenine-thymine (A+T) content in their DNA, which is particularly pronounced in Trichomonas vaginalis, a common target for treatment .

Antimicrobial Efficacy

Hydroxymetronidazole exhibits notable activity against various pathogens:

  • Trichomonas vaginalis : Effective in treating infections caused by this protozoan. Hydroxymetronidazole maintains approximately 35-60% of the efficacy of metronidazole .
  • Entamoeba histolytica : Demonstrated effectiveness against this amoeba, contributing to its use in treating amoebic dysentery.
  • Bacterial Infections : Exhibits antibacterial properties against anaerobic bacteria, similar to metronidazole.

Pharmacokinetics

The pharmacokinetic profile of Hydroxymetronidazole shows that it is metabolized primarily through oxidative pathways, yielding active metabolites that prolong its therapeutic effects. The half-life is approximately 12 hours, allowing for sustained activity against infections .

Study on Metronidazole Resistance

A significant study highlighted the emergence of metronidazole-resistant strains of T. vaginalis, necessitating the exploration of Hydroxymetronidazole as a potential alternative treatment. In vitro studies indicated that Hydroxymetronidazole could effectively inhibit the growth of resistant strains when used at higher concentrations .

Clinical Observations

Clinical data suggest that patients treated with Hydroxymetronidazole experience fewer side effects compared to those on higher doses of metronidazole. This observation is crucial for patient compliance and overall treatment success .

Comparative Biological Activity Table

CompoundAntimicrobial ActivityHalf-LifeEfficacy Against
MetronidazoleHigh8.7 hoursT. vaginalis, E. histolytica
HydroxymetronidazoleModerate12 hoursT. vaginalis (35-60% efficacy)

Q & A

Q. What methodologies are employed to quantify 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in biological fluids, and what are their validation parameters?

A validated HPLC method is widely used for simultaneous quantification of this compound and its parent drug, metronidazole, in biological matrices. The method employs a C18 reverse-phase column with a mobile phase consisting of a phosphate buffer (pH 3.0) and methanol (85:15 v/v). Detection is performed via UV absorbance at 315 nm, with hydroxymetronidazole as an internal standard to minimize variability. Sample preparation avoids organic extraction, instead utilizing protein precipitation with acetonitrile. Validation parameters include a linear range of 0.5–50 µg/mL, limit of detection (LOD) at 0.2 µg/mL, and limit of quantification (LOQ) at 0.5 µg/mL, demonstrating high precision (RSD < 5%) and accuracy (90–110% recovery) .

Q. How does the antimicrobial efficacy of this metabolite compare to metronidazole against anaerobic bacteria?

Comparative studies using minimal inhibitory concentration (MIC) assays reveal that this compound retains activity against Bacteroides fragilis and Gardnerella vaginalis, though with reduced potency compared to metronidazole. For B. fragilis, MIC values for the metabolite range from 8–16 µg/mL, whereas metronidazole shows MICs of 1–4 µg/mL. Experimental models include broth microdilution under anaerobic conditions (37°C, 48 hours) with thioglycollate medium. The reduced efficacy is attributed to lower membrane permeability and altered nitroreductase activation pathways .

Q. What are the interspecies differences in metabolic pathways producing this compound, and how do they impact toxicity assessments?

In humans, the compound is formed via hepatic oxidation of metronidazole’s hydroxyethyl side chain, followed by glucuronidation. In mice, additional oxidative metabolites (e.g., 1-acetic acid-2-methyl-5-nitroimidazole) dominate, complicating toxicity extrapolation. Urinary excretion in humans accounts for 60–80% of the dose, while mice excrete only 40–50%, with higher fecal elimination. These differences necessitate species-specific toxicokinetic models to evaluate carcinogenic risks, particularly for residual metabolites in edible tissues .

Q. What analytical challenges arise when distinguishing this compound from structurally similar metabolites in complex matrices?

Co-elution with other nitroimidazole derivatives (e.g., metronidazole-OH and metronidazole-acetic acid) is a key challenge. This is resolved using tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions. For example, the metabolite’s precursor ion (m/z 188.1) fragments to a product ion (m/z 128.0) with a collision energy of 20 eV, providing specificity. Gradient elution (5–95% acetonitrile in 0.1% formic acid) further improves chromatographic separation .

Q. What contradictory findings exist regarding the bioactivity of this metabolite compared to parent nitroimidazoles?

While in vitro studies report reduced antimicrobial activity for the metabolite, in vivo models suggest synergistic effects when combined with metronidazole. For instance, in murine abscess models, co-administration of the metabolite (20 mg/kg) and metronidazole (10 mg/kg) reduces bacterial load by 90%, compared to 70% for metronidazole alone. This discrepancy highlights the need for integrated pharmacokinetic-pharmacodynamic (PK/PD) models to reconcile in vitro MIC data with in vivo efficacy .

Q. What regulatory considerations led to the prohibition of this compound in cosmetic products?

The European Commission prohibits its use in cosmetics (Annex II, Regulation No. 2022/1531) due to carcinogenic potential. Rodent studies indicate that chronic exposure (≥100 mg/kg/day) leads to hepatocellular adenomas and thyroid follicular cell hyperplasia. Residual detection in consumer products via LC-MS/MS (LOQ: 0.01 µg/g) further supports regulatory action. The compound’s nitro group and persistent hydroxyethyl side chain are flagged as structural alerts for genotoxicity .

Notes on Methodology and Data Sources

  • Synthesis Insights : While direct synthesis protocols are not detailed in the evidence, metabolic formation via hepatic microsomal enzymes (e.g., CYP450) is a critical pathway .
  • Toxicity Data : The RTECS database (ID: NI5600000) classifies the compound as a tumorigen and reproductive effector, with an oral LD₅₀ of 3,600 mg/kg in rats .
  • Structural Analysis : NMR (¹H and ¹³C) and HRMS are standard for confirming purity (>98%) and structure, with characteristic shifts at δ 4.2–4.5 ppm (hydroxyethyl protons) and m/z 187.15 [M+H]⁺ .

特性

IUPAC Name

2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197426
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4812-40-2
Record name Hydroxymetronidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4812-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。